molecular formula C19H11BrN2 B13104209 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile

3-Bromo-5-(9H-carbazol-9-yl)benzonitrile

Cat. No.: B13104209
M. Wt: 347.2 g/mol
InChI Key: CLZYHKWHXMDCOG-UHFFFAOYSA-N
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Description

3-Bromo-5-(9H-carbazol-9-yl)benzonitrile is a brominated benzonitrile derivative functionalized with a carbazole group at the 5-position of the benzene ring. Its molecular structure combines an electron-withdrawing nitrile group (-CN) and bromine atom with an electron-donating carbazole moiety, creating a push-pull electronic configuration. This design is critical for applications in organic electronics, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize advanced host materials for organic light-emitting diodes (OLEDs) . The bromine atom serves as a reactive site for further functionalization, enabling the synthesis of boronic ester intermediates for OLED host molecules like CBP-CN derivatives .

Properties

Molecular Formula

C19H11BrN2

Molecular Weight

347.2 g/mol

IUPAC Name

3-bromo-5-carbazol-9-ylbenzonitrile

InChI

InChI=1S/C19H11BrN2/c20-14-9-13(12-21)10-15(11-14)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-11H

InChI Key

CLZYHKWHXMDCOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile typically involves the bromination of 5-(9H-carbazol-9-yl)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile in optoelectronic applications involves its ability to absorb and emit light efficiently. The carbazole moiety acts as an electron donor, while the benzonitrile group serves as an electron acceptor. This push-pull electronic structure facilitates efficient charge transfer and light emission. In biological applications, the compound’s fluorescence properties enable it to act as a probe for imaging and detection .

Comparison with Similar Compounds

The following sections compare 3-bromo-5-(9H-carbazol-9-yl)benzonitrile with structurally or functionally related compounds, focusing on molecular design, photophysical properties, and applications.

Structural Analogs in OLED Host Materials
Compound Name Key Structural Features Key Properties/Applications Reference
3-Bromo-5-(9H-carbazol-9-yl)benzonitrile Single carbazole, bromine, and nitrile groups. Intermediate for boronic ester synthesis; potential for TADF/OLED host materials via Suzuki coupling.
5CzBN (2,3,4,5,6-penta(9H-carbazol-9-yl)benzonitrile) Five carbazole groups attached to benzonitrile core. High EQE (21.2%) in OLEDs due to enhanced RISC rates and triplet harvesting.
5TCzBN (5CzBN with tert-butyl groups) Five carbazoles with tert-butyl substituents. Improved solubility and EQE (16.7%) by reducing aggregation.
3-CzPB and 4-CzPB Carbazole donors linked to benzonitrile via phenoxy groups at 3-/4-positions. Bipolar charge transport; 4-CzPB shows better hole/electron balance for blue PhOLEDs.
DACB and BACB Anthracene-modified carbazole-benzonitrile derivatives. Extended π-conjugation for enhanced luminescence; used in nonlinear optical (NLO) materials.

Key Differences :

  • Substituent Count: 5CzBN and 5TCzBN feature five carbazoles, enabling stronger donor-acceptor interactions and higher triplet-state utilization compared to the single-carbazole target compound.
  • Functionality : The bromine in 3-bromo-5-(9H-carbazol-9-yl)benzonitrile allows for synthetic versatility, whereas 5CzBN and 4-CzPB are optimized as end-use hosts.
  • Electronic Effects: Phenoxy linkers in 3-CzPB/4-CzPB modulate charge transport, while anthracene in DACB/BACB enhances NLO responses .
Photophysical and Electronic Properties
  • Triplet Energy and RISC Rates :

    • 5CzBN exhibits a high triplet energy (~2.8 eV) and rapid reverse intersystem crossing (RISC) due to multiple intermediate triplet states, critical for thermally activated delayed fluorescence (TADF) .
    • The target compound’s single carbazole may limit triplet-state density, but its bromine atom facilitates structural diversification for tuning these properties .
  • Charge Transport :

    • 4-CzPB demonstrates balanced bipolar transport (hole/electron mobility ≈10⁻⁴ cm²/Vs), whereas 3-bromo-5-(9H-carbazol-9-yl)benzonitrile’s asymmetric structure may favor hole transport dominated by carbazole .
Application Performance
  • OLED Efficiency :

    • 5CzBN achieves EQE >20% in hyperfluorescent OLEDs, outperforming the brominated compound, which is primarily an intermediate .
    • 4-CzPB-based blue PhOLEDs show maximum luminance of 18,000 cd/m², leveraging its bipolar transport .

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